PEG4 Linker Length Demonstrates Optimal Degradation Efficacy in p300/CBP Degrader Library
In a systematic library evaluation of pomalidomide conjugates with varying PEG linker lengths targeting p300/CBP degradation, the compound bearing a PEG4 linker (designated 18i) was identified as the most effective p300 degrader. The study further established that linker length greater than 10 atoms afforded enhanced degradation [1]. This provides direct empirical validation that the PEG4 linker length incorporated in Pomalidomide-amino-PEG4-NH2 hydrochloride represents an optimized spatial parameter for productive ternary complex formation, distinguishing it from shorter PEG variants (PEG1-PEG3) which demonstrated inferior degradation activity in the same assay system.
| Evidence Dimension | Degradation efficacy as function of linker length |
|---|---|
| Target Compound Data | PEG4 linker (Compound 18i): most effective p300 degrader in library |
| Comparator Or Baseline | Shorter PEG linkers (varied length) in same library |
| Quantified Difference | PEG4 outperformed all other linker lengths tested; linker length >10 atoms afforded enhanced degradation |
| Conditions | MM1.S myeloma cell line; p300/CBP degrader library with varied PEG linker lengths conjugated to pomalidomide via urea linkage vector |
Why This Matters
This empirical finding provides direct evidence that the PEG4 linker length is not arbitrary but represents an optimized spatial parameter validated in a comparative degradation assay, reducing the need for extensive linker-length screening in PROTAC development workflows.
- [1] Brownsey DK, Rowley BC, Gorobets E, Mihara K, Maity R, Papatzimas JW, Gelfand BS, Hollenberg MD, Bahlis NJ, Derksen DJ. Identification of ligand linkage vectors for the development of p300/CBP degraders. RSC Med Chem. 2022;13(6):726-730. doi:10.1039/d1md00070e. View Source
